molecular formula C18H21ClN2O3 B11134929 methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B11134929
M. Wt: 348.8 g/mol
InChI Key: ULUATYFFBLEKCX-UHFFFAOYSA-N
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Description

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a 4-chloroindole moiety, which is a significant structural component in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the 4-chloroindole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro group at the 4-position.

The next step involves the acylation of the indole derivative with an appropriate acyl chloride to form the indole-acetyl intermediate. This intermediate is then reacted with piperidine to form the piperidinyl-acetyl derivative. Finally, esterification with methanol yields the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully chosen to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and piperidinyl-acetyl moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
  • 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives

Uniqueness

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chloroindole moiety and the piperidinyl-acetyl group enhances its potential for diverse applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

methyl 2-[1-[2-(4-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H21ClN2O3/c1-24-18(23)11-13-5-8-20(9-6-13)17(22)12-21-10-7-14-15(19)3-2-4-16(14)21/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3

InChI Key

ULUATYFFBLEKCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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